molecular formula C17H18N4O3 B5607766 1-[(4-NITROPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE

1-[(4-NITROPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE

Cat. No.: B5607766
M. Wt: 326.35 g/mol
InChI Key: JXOYYWSLUORUHH-UHFFFAOYSA-N
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Description

1-[(4-NITROPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE is an organic compound that features a piperazine ring substituted with a nitrophenyl group and a pyridine carbonyl group

Chemical Reactions Analysis

Types of Reactions

1-[(4-NITROPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(4-NITROPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-NITROPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets. The nitrophenyl and pyridine carbonyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(4-nitrophenyl)piperazine: Similar structure but lacks the pyridine carbonyl group.

    4-Nitrophenylpiperazine: Lacks both the methyl and pyridine carbonyl groups.

    Pyridine-3-carbonylpiperazine: Lacks the nitrophenyl group.

Uniqueness

1-[(4-NITROPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE is unique due to the presence of both the nitrophenyl and pyridine carbonyl groups, which confer specific chemical properties and potential biological activities not found in the similar compounds listed above .

Properties

IUPAC Name

[4-[(4-nitrophenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-17(15-2-1-7-18-12-15)20-10-8-19(9-11-20)13-14-3-5-16(6-4-14)21(23)24/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOYYWSLUORUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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